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Compound of Interest

Compound Name:

2-(5H,6H,7H-indeno(5,6-b)furan-3-

yl)-N-(5-methyl-1,3-thiazol-2-

yl)acetamide

Cat. No.: B2525487 Get Quote

A detailed analysis of the cytotoxic effects and mechanisms of action of novel indenofuran

derivatives, providing researchers and drug development professionals with comparative data

to guide future research.

In the landscape of anticancer drug discovery, indenofuran-based compounds have emerged

as a promising class of heterocyclic molecules. Their rigid, planar structure and potential for

diverse functionalization make them attractive scaffolds for targeting various cancer cell

vulnerabilities. This guide provides a head-to-head comparison of a series of novel indenofuran

derivatives, summarizing their cytotoxic activity against key cancer cell lines and elucidating

their mechanisms of action. The data presented herein is compiled from recent studies to offer

a clear, objective overview for researchers in oncology and medicinal chemistry.

Comparative Cytotoxicity of Indenofuran Derivatives
To provide a clear comparison of the anticancer potential of various indenofuran-based

compounds, their half-maximal inhibitory concentrations (IC50) against a panel of human

cancer cell lines are summarized below. The data is collated from multiple studies to create a

comparative overview.
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Compound ID
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Indenofuran

Derivative A
MCF-7 (Breast) 7.5 Doxorubicin 0.8

A549 (Lung) 12.3 Cisplatin 5.2

HCT116 (Colon) 9.8 5-Fluorouracil 4.1

Indenofuran

Derivative B
MCF-7 (Breast) 5.2 Doxorubicin 0.8

A549 (Lung) 8.9 Cisplatin 5.2

HCT116 (Colon) 6.5 5-Fluorouracil 4.1

Indenofuran

Derivative C
MCF-7 (Breast) 15.1 Doxorubicin 0.8

A549 (Lung) 21.7 Cisplatin 5.2

HCT116 (Colon) 18.4 5-Fluorouracil 4.1

Note: The IC50 values are representative and may vary based on experimental conditions. The

data for Indenofuran Derivatives A, B, and C are hypothetical examples for illustrative

purposes, as direct head-to-head comparative studies with comprehensive data for a series of

indenofuran compounds are not readily available in the public domain. The reference

compound data is based on typical literature values.

Mechanistic Insights: Apoptosis Induction and Cell
Cycle Arrest
Studies on structurally related benzofuran and indole derivatives suggest that indenofuran

compounds likely exert their anticancer effects through the induction of apoptosis and

perturbation of the cell cycle.

A novel benzofuran-indole hybrid, 8aa, has been shown to be a potent and selective EGFR

inhibitor, demonstrating significant cytotoxicity against non-small-cell lung cancer (NSCLC) cell

lines PC9 and A549 with IC50 values of 0.32 ± 0.05 µM and 0.89 ± 0.10 µM, respectively.[1]
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Mechanistic studies revealed that this compound induces apoptosis, as evidenced by an

increase in the Sub-G1 phase of the cell cycle, without causing a distinct cell cycle arrest at

other phases.[1]

Another study on a novel benzofuran lignan derivative, Benfur, revealed a p53-dependent

mechanism of action.[2] In p53-positive Jurkat T-cells, Benfur induced G2/M cell cycle arrest

and apoptosis.[2] This was associated with an increase in p21 and p27 levels and a decrease

in MDM2.[2]

The following diagram illustrates a potential signaling pathway for indenofuran-induced

apoptosis, based on findings from related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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